molecular formula C15H13NO5 B12337284 Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- CAS No. 20876-32-8

Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)-

Cat. No.: B12337284
CAS No.: 20876-32-8
M. Wt: 287.27 g/mol
InChI Key: QFWAGNHVKQLZQT-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- is an organic compound with the molecular formula C15H13NO5 and a molecular mass of 287.27 g/mol . This compound is characterized by the presence of a benzene ring, a nitro group, and a phenylmethoxy group attached to the acetic acid moiety. It is a derivative of benzeneacetic acid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- typically involves the nitration of benzeneacetic acid derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The phenylmethoxy group can be introduced through etherification reactions using phenol derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, etherification, and purification steps. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and controlled reaction environments is common in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or further nitrated benzene derivatives.

Scientific Research Applications

Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylmethoxy group may enhance the compound’s binding affinity to specific targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- is unique due to the presence of both the nitro and phenylmethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

20876-32-8

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-(2-nitro-6-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H13NO5/c17-15(18)9-12-13(16(19)20)7-4-8-14(12)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)

InChI Key

QFWAGNHVKQLZQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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